Hydrogen-Bond Acceptor Strength: DMIB Is a Weaker Lewis Base Than DMA and DMP
In a head-to-head near-infrared and ¹H NMR study of tertiary amide hydrogen-bonding ability with thioacetamide as proton donor in CCl₄, N,N-dimethylisobutyramide (DMIB) produced a standard enthalpy change of −17.3 kJ mol⁻¹ for 1:1 complex formation. This is significantly weaker than N,N-dimethylacetamide (DMA) at −18.9 kJ mol⁻¹ and also lower than N,N-dimethylpropionamide (DMP) at −18.5 kJ mol⁻¹. Ab initio DFT/B3LYP calculations corroborated the experimental order DMA > DMIB > DMP, confirming that the steric repulsion between alkyl substituents on the acyl carbon and the N-methyl groups modulates hydrogen-bonding ability [1].
| Evidence Dimension | Enthalpy of hydrogen-bonded complex formation with thioacetamide (ΔH, kJ mol⁻¹) |
|---|---|
| Target Compound Data | −17.3 kJ mol⁻¹ for N,N-dimethylisobutyramide (DMIB) |
| Comparator Or Baseline | N,N-dimethylacetamide (DMA): −18.9 kJ mol⁻¹; N,N-dimethylpropionamide (DMP): −18.5 kJ mol⁻¹ |
| Quantified Difference | DMIB H-bond strength is 1.6 kJ mol⁻¹ weaker than DMA and 1.2 kJ mol⁻¹ weaker than DMP |
| Conditions | Thioacetamide as proton donor in CCl₄ at ambient temperature; near-infrared and infrared absorption spectroscopy; ¹H NMR titration |
Why This Matters
For solvent selection in reactions where hydrogen-bonding modulates reactivity, selectivity, or catalyst turnover, DMIB's weaker acceptor strength can alter reaction outcomes relative to DMA, making it a tunable alternative.
- [1] Kim, K.-Y., Lee, H.-J., Karpfen, A., Park, J., Yoon, C.-J. & Choi, Y.-S. Theoretical and experimental approaches to evaluate the intermolecular hydrogen-bonding ability of tertiary amides. Physical Chemistry Chemical Physics, 3(11), 1973–1978 (2001). View Source
